Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate
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Overview
Description
Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core substituted with a trifluoromethyl group and a carboxylate ester. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable compound in medicinal chemistry and material science .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the core structure of this compound, are known to interact with various biological molecules .
Mode of Action
Imidazo[1,2-a]pyridines are often functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate typically involves the cyclization of N-propargylpyridiniums in the presence of a base such as sodium hydroxide. This reaction is carried out under ambient, aqueous, and metal-free conditions, which makes it an environmentally friendly process . The reaction conditions are mild, and the process is rapid, yielding the desired product in high purity.
Industrial Production Methods
Industrial production methods for this compound often involve the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones. This method is scalable and can be optimized for large-scale production. The use of metal catalysts such as palladium, copper, or iron can enhance the efficiency of the reaction, although these methods may require additional steps for product purification .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield the corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents like acetonitrile or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in different applications .
Scientific Research Applications
Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound exhibits biological activity and is studied for its potential as a pharmaceutical agent.
Medicine: It is investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A parent compound with similar structural features but lacking the trifluoromethyl group.
Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate: A similar compound with a chloromethyl group instead of a trifluoromethyl group.
Methyl 2-(bromomethyl)imidazo[1,2-a]pyridine-8-carboxylate: Another similar compound with a bromomethyl group.
Uniqueness
The presence of the trifluoromethyl group in methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties enhance the compound’s potential as a pharmaceutical agent and make it a valuable tool in medicinal chemistry .
Properties
IUPAC Name |
methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)6-3-2-4-15-5-7(10(11,12)13)14-8(6)15/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POOJTUQMPJMMHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN2C1=NC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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